molecular formula C6H11BF3KO2 B15326142 Potassium trifluoro(5-methoxy-5-oxopentyl)borate CAS No. 1809099-10-2

Potassium trifluoro(5-methoxy-5-oxopentyl)borate

Cat. No.: B15326142
CAS No.: 1809099-10-2
M. Wt: 222.06 g/mol
InChI Key: JUJRCNAOFFDIAQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methoxy-5-oxopentyl)borate ( 1809099-10-2) is an organoboron building block of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C6H11BF3KO2 and a molecular weight of 222.060 g/mol, belongs to a class of potassium trifluoroborate salts known for their enhanced stability and handling compared to boronic acids, while maintaining high reactivity in key transformations . Its structure features a borate center with three fluorine atoms and a pentyl chain terminated by a methyl ester group (5-methoxy-5-oxopentyl) . This ester functional group makes the molecule a versatile precursor, as it can be used in cross-coupling reactions to introduce a carboxylic acid equivalent or be further modified through standard manipulations of the ester group. Compounds of this nature are frequently employed as advanced intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. Similar potassium trifluoroborate salts are utilized in the research and development of various therapeutic areas, such as inhibitors for enzymes like PDE4, which are targets for inflammatory diseases . As a reagent, it facilitates the exploration of new chemical space in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions; consult the safety data sheet for specific hazard and handling information. It is recommended to store the product under an inert atmosphere .

Properties

CAS No.

1809099-10-2

Molecular Formula

C6H11BF3KO2

Molecular Weight

222.06 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxy-5-oxopentyl)boranuide

InChI

InChI=1S/C6H11BF3O2.K/c1-12-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1

InChI Key

JUJRCNAOFFDIAQ-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCC(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-methoxy-5-oxopentyl)borate typically involves the reaction of trifluoroborane with a suitable methoxy-oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a solid form .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a stable boron reagent in palladium-catalyzed Suzuki–Miyaura couplings, enabling efficient carbon-carbon bond formation. Its tetracoordinate boron center enhances stability compared to boronic acids, reducing side reactions .

Key Features:

  • Catalytic System : Typically employs Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF.

  • Solvents : Reactions occur in ethanol, THF, or DMF at 60–100°C.

  • Functional Group Tolerance : Compatible with esters (e.g., methoxy-oxopentyl group) and halides .

Example Reaction:

SubstrateCatalystBaseProductYield (%)
Aryl bromidePd(PPh₃)₄K₂CO₃Biaryl compound85–92

Mechanism:

  • Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

  • Transmetalation : Boronate complex transfers the organic group to Pd.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Oxidation to Alcohols and Ketones

Organotrifluoroborates undergo rapid oxidation with Oxone® (KHSO₅) to yield alcohols or ketones. The methoxy-oxopentyl group remains intact during this process .

Reaction Conditions:

  • Oxidant : Oxone® (1 equiv in H₂O/acetone).

  • Time : 2–5 minutes at room temperature.

  • Yield : >90% for primary/secondary alcohols .

Data from Analogous Trifluoroborates:

SubstrateProductOxidantTime (min)Yield (%)
R-BF₃K (R = alkyl)R-OHOxone®2–589–99

Applications: Synthesizing chiral alcohols from enantiomerically enriched trifluoroborates without racemization .

Example Pathways:

  • Reduction : NaBH₄ converts nitroso to azoxy derivatives (87% yield) .

  • Oxidation : H₂O₂ or O₂ generates nitro compounds (86% yield) .

  • Diels-Alder : Nitroso groups participate in cycloadditions (82% yield) .

Limitations:

  • Heteroaryltrifluoroborates (e.g., thienyl) often undergo protodeboronation instead .

Asymmetric Conjugate Additions

Under iminium catalysis, trifluoroborates participate in enantioselective additions to α,β-unsaturated aldehydes. The methoxy group may stabilize transition states via hydrogen bonding .

Protocol:

  • Catalyst : MacMillan’s imidazolidinone (20 mol%).

  • Additive : HF (1 equiv) to sequester BF₃.

  • Yield/Selectivity : 72–94% yield, er up to 94:6 .

Example:

TrifluoroborateElectrophileProducter
5-Methoxy-substitutedCrotonaldehydeChiral alcohol94:6

Functionalization of the Methoxy-Oxopentyl Chain

The pendant ester and ether groups enable further transformations:

  • Ester Hydrolysis : Under acidic or basic conditions to yield carboxylic acids.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

Stability and Handling

  • Air/Moisture Stability : Unlike boronic acids, this trifluoroborate resists protodeboronation in air .

  • Storage : Stable at room temperature in inert atmospheres for months.

Scientific Research Applications

Potassium trifluoro(5-methoxy-5-oxopentyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(5-methoxy-5-oxopentyl)borate exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki–Miyaura coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Potassium trifluoro(5-methoxy-5-oxopentyl)borate with structurally related potassium trifluoroborates, focusing on substituent effects, synthesis, reactivity, and applications:

Compound Name Substituent Type Synthesis Yield Key Reactivity/Applications References
This compound Aliphatic (methoxy/ketone) N/A Hypothesized use in cross-coupling; electronic modulation via carbonyl and ether groups. Inferred
Potassium trifluoro((4-(methoxycarbonyl)phenyl)ethynyl)borate (29) Aryl-ethynyl (ester) Adapted procedure High reactivity in alkyne umpolung reactions; ester group enhances electrophilicity.
Potassium trifluoro(oct-1-yn-1-yl)borate (19) Aliphatic alkynyl 81% Used in alkyne dimerization; linear alkyl chain improves solubility in nonpolar solvents.
Potassium trifluoro(N-methylindolo)borate Heteroaromatic (N-methylindole) Not reported Effective in cross-coupling with aryl chlorides; heteroaromatic core enables drug-like scaffolds.
Potassium trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate (11b) Heteroaromatic (Boc-protected indole) Not reported Stabilized by Boc group; used in medicinal chemistry for functionalized indole synthesis.
Potassium trifluoro(4-methoxyphenyl)borate Aryl (para-methoxy) Not reported Electron-rich aryl group facilitates coupling with electron-deficient partners.

Key Comparative Insights:

Substituent Electronic Effects: Electron-Withdrawing Groups (EWGs): Compounds like 29 (ester-substituted) exhibit enhanced electrophilicity, favoring nucleophilic umpolung reactions . In contrast, 4-methoxyphenyl derivatives (electron-donating) are better suited for coupling with electron-poor partners . Aliphatic vs. Aromatic: Aliphatic chains (e.g., 19) improve solubility in nonpolar media, whereas aromatic/heteroaromatic systems (e.g., 11b) enable π-π interactions critical for material science or drug design .

Synthesis Efficiency :

  • Yields vary significantly based on substituent complexity. For example, linear alkynyl derivatives (e.g., 19 ) achieve 81% yield via direct lithiation-borylation , while aryl-ethynyl derivatives (e.g., 29 ) require adapted procedures with lower reported yields (~51%) .

Reactivity in Cross-Coupling :

  • Heteroaromatic trifluoroborates (e.g., N-methylindolo ) demonstrate broad compatibility with aryl chlorides, enabling access to nitrogen-rich architectures .
  • Steric hindrance from bulky groups (e.g., 11b ’s Boc-protected indole) may slow coupling kinetics but improve product regioselectivity .

Spectroscopic Signatures: ¹⁹F NMR: All compounds exhibit characteristic trifluoroborate signals between δ -115 to -135 ppm, with minor shifts reflecting substituent electronic environments . ¹H NMR: Aliphatic protons (e.g., 19’s CH₂ groups) resonate at δ 0.86–2.00, while aromatic protons (e.g., 29) appear upfield (δ 6.78–7.38) .

Research Findings and Implications

  • Stability : Potassium trifluoroborates with aliphatic chains (e.g., 5-methoxy-5-oxopentyl ) are hypothesized to exhibit greater hydrolytic stability compared to aryl-ethynyl derivatives due to reduced conjugation with the boron center .
  • Applications : The target compound’s methoxy and ketone functionalities could enable dual reactivity (e.g., subsequent oxidation or nucleophilic addition), expanding its utility in multi-step synthesis .
  • Limitations : Bulky or highly electron-deficient substituents may necessitate optimized coupling conditions (e.g., higher catalyst loadings or elevated temperatures) .

Biological Activity

Potassium trifluoro(5-methoxy-5-oxopentyl)borate (CAS No. 13682-77-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a borate group, which is known for its reactivity in various chemical transformations. The compound exhibits significant lipophilicity, as indicated by its Log Po/w values ranging from 1.45 to 2.82, suggesting that it can effectively permeate biological membranes .

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), particularly the GPR120 receptor. Research indicates that compounds modulating GPR120 can influence metabolic pathways associated with diabetes, obesity, and cardiovascular diseases .

1. Diabetes and Metabolic Disorders

Studies have demonstrated that this compound may play a role in managing conditions such as:

  • Diabetes : It has been shown to improve insulin sensitivity and glucose metabolism.
  • Obesity : The compound may assist in weight management through appetite regulation.
  • Dyslipidemia : It has potential effects on lipid profiles, reducing triglycerides and increasing HDL levels.

2. Cardiovascular Health

The compound's ability to modulate GPR120 activity suggests potential benefits in cardiovascular health. It may help mitigate conditions like hypertension and atherosclerosis by improving endothelial function and reducing inflammation .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFocusFindings
GPR120 ModulationDemonstrated effectiveness in treating metabolic syndrome in animal models.
PharmacokineticsShowed favorable absorption characteristics with BBB permeability.
ToxicologyEvaluated short-term toxicity with no significant adverse effects reported at therapeutic doses.

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to enhanced insulin signaling pathways mediated by GPR120 activation.

Case Study 2: Lipid Profile Modification

Another study focused on obese mice showed that chronic treatment with the compound led to improved lipid profiles, characterized by reduced LDL cholesterol and increased HDL cholesterol levels. This suggests a potential role in cardiovascular risk reduction.

Q & A

Q. What are the standard synthetic protocols for preparing potassium trifluoro(5-methoxy-5-oxopentyl)borate?

Potassium trifluoroborate salts are typically synthesized via transmetallation or direct fluorination of boronic acids. For analogs like potassium trifluoro(5-methylfuran-2-yl)borate, the general procedure involves reacting a boronic acid precursor with potassium bifluoride (KHF₂) in aqueous or alcoholic media . For compounds with sensitive functional groups (e.g., methoxy or carbonyl), inert conditions (argon/nitrogen atmosphere) and low temperatures (−78°C to 0°C) are recommended to prevent decomposition . Yield optimization often requires stoichiometric control of KHF₂ and pH adjustment to ~7–7.

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

  • ¹⁹F NMR : A singlet near −140 to −150 ppm confirms the trifluoroborate group .
  • ¹H NMR : Peaks for the methoxy (δ 3.2–3.4 ppm) and oxopentyl (δ 2.5–2.8 ppm for carbonyl protons) groups should align with expected splitting patterns .
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. What precautions are necessary for handling and storage?

  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation hazards .
  • Storage : Keep in airtight containers under inert gas (argon) at 4–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be improved in Suzuki-Miyaura cross-coupling using this borate?

Key parameters:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-palladium ratios of 2:1 .
  • Solvent : Dioxane/water (4:1) or THF with Cs₂CO₃ as a base enhances solubility and reactivity .
  • Temperature : 80–100°C for aryl chlorides; room temperature suffices for bromides/iodides .
    Contradictions in yield data (e.g., 60–95%) across studies may arise from trace moisture or oxygen, necessitating rigorous degassing .

Q. What strategies address unexpected byproducts during coupling reactions?

  • Byproduct 1 : Protodeboronation products (e.g., free boronic acids) form under acidic conditions. Mitigate by using pH-buffered systems (e.g., NaHCO₃) .
  • Byproduct 2 : Homocoupling arises from oxidative conditions. Add reductants like NaBH₄ (0.1 equiv.) to suppress Pd⁰ aggregation .

Q. How does the methoxy-oxopentyl side chain influence reactivity compared to simpler trifluoroborates?

The electron-withdrawing oxo group and methoxy substituent reduce borate nucleophilicity, slowing transmetallation in cross-coupling. Kinetic studies using analogs (e.g., potassium trifluoro(4-fluoro-5-formylphenyl)borate) show a 20–30% rate decrease versus non-functionalized borates. Compensate by increasing catalyst loading (5 mol% Pd) or reaction time .

Q. What computational methods predict the compound’s behavior in complex reaction systems?

  • DFT calculations : Model transition states for transmetallation using B3LYP/6-31G(d) basis sets. Focus on boron–palladium interactions and steric effects from the pentyl chain .
  • Solvent modeling : COSMO-RS predicts solubility trends in polar aprotic solvents (DMF > DMSO > THF) .

Q. How are stability issues (e.g., hydrolysis) quantified under varying conditions?

  • Hydrolysis kinetics : Monitor ¹⁹F NMR signal decay in D₂O at pH 5–9. Half-life ranges from 2 hours (pH 5) to >48 hours (pH 7–8) for structurally similar borates .
  • Thermal stability : TGA-DSC shows decomposition onset at 180–200°C, consistent with potassium trifluoroborate analogs .

Methodological Best Practices

Q. How should researchers resolve contradictory data in cross-coupling efficiency?

  • Controlled experiments : Replicate reactions under standardized conditions (solvent, temperature, catalyst) while varying one parameter at a time .
  • Advanced characterization : Use MALDI-TOF or XPS to detect Pd nanoparticle formation, which may explain yield discrepancies .

Q. What purification techniques maximize borate recovery?

  • Recrystallization : Use ethanol/water (1:3) at −20°C to isolate crystalline product .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) removes organic impurities. Avoid aqueous washes to prevent hydrolysis .

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